molecular formula C11H14ClN3O2 B2917539 Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride CAS No. 2279124-47-7

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Cat. No. B2917539
CAS RN: 2279124-47-7
M. Wt: 255.7
InChI Key: MHTLJNPCMRUZBW-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a chemical compound. It is a derivative of pyrazolo[1,5-a]pyridine . It is used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis often involves the use of substituted pyridines as starting materials, which are then subjected to various reactions such as 1,3-dipolar cycloaddition . The synthesis process can be complex and requires careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectrum and NMR spectrum can provide valuable information about the functional groups and the connectivity of atoms in the molecule .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can participate in Sonogashira-type coupling reactions with a wide range of terminal alkynes . The reactions can be controlled to selectively introduce different functional groups at specific positions on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its solubility, melting point, and boiling point can be determined . NMR and IR spectroscopy can provide information about its chemical structure .

Scientific Research Applications

Synthesis and Fluorescent Properties

  • Synthesis of Novel Compounds : Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride serves as a precursor in the synthesis of novel pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds have been identified for their unique reactivity and potential applications in creating new chemical classes of inhibitors and fluorescent molecules, highlighting the versatility of the this compound framework in contributing to diverse chemical synthesis (Yan‐Chao Wu et al., 2006).

  • Fluorescent Pyrazolo[1,5-a]pyridines : Another study developed a method for synthesizing 4-hydroxy pyrazolo[1,5-a]pyridine derivatives showing strong fluorescence. This work emphasizes the potential of this compound derivatives as fluorophores, expanding the applications of such compounds in materials science and biochemical labeling (Pei Yan et al., 2018).

Heterocyclic Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : The compound has been utilized in the efficient synthesis of new ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process demonstrates the compound's role in creating N-fused heterocycles, showcasing its significance in the development of new chemical entities with potential pharmaceutical applications (Aseyeh Ghaedi et al., 2015).

  • Anticancer and Anti-5-lipoxygenase Agents : A related study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including those derived from this compound, as anticancer and anti-5-lipoxygenase agents. This investigation underscores the potential therapeutic applications of these derivatives in treating cancer and inflammation (A. Rahmouni et al., 2016).

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Activity : Novel pyrazole derivatives synthesized from this compound were evaluated for their antimicrobial and anticancer activities. The results revealed that some compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and possessed good to excellent antimicrobial properties (H. Hafez et al., 2016).

Future Directions

The future directions for the research and development of this compound could involve exploring its potential applications in various fields. For instance, its use in the synthesis of other potent agonists could be further investigated . Additionally, the development of more efficient and scalable synthesis methods could be a focus of future research .

properties

IUPAC Name

ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-2-16-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14;/h3-5,7H,2,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTLJNPCMRUZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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